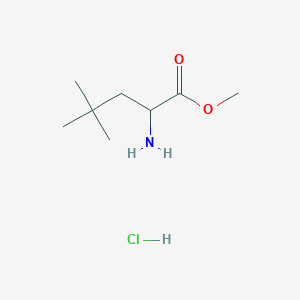![molecular formula C27H22FN3O3S B2386510 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide CAS No. 902295-34-5](/img/no-structure.png)
2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C27H22FN3O3S and its molecular weight is 487.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photovoltaic Efficiency and Light Harvesting
A study on related benzothiazolinone acetamide analogs, including compounds like CFBA and MFBA, revealed their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds demonstrated good light harvesting efficiency (LHE) and favorable free energy of electron injection, indicating their suitability for photovoltaic applications (Mary et al., 2020).
Synthesis and Characterization in Medicinal Chemistry
The synthesis and characterization of similar compounds, including fluorine-substituted pyrimidin derivatives, are important in medicinal chemistry. These compounds often show promise in various therapeutic areas due to their structural uniqueness (Xiong Jing, 2011).
Ligand-Protein Interactions
Studies on benzothiazolinone acetamide analogs have also explored their interactions with proteins like Cyclooxygenase 1 (COX1). Such research is crucial in drug design, as it helps in understanding how these compounds can bind to and potentially modulate the activity of target proteins (Mary et al., 2020).
Non-Linear Optical Activity
The non-linear optical (NLO) properties of compounds similar to 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide have been investigated. These studies provide insights into the potential use of such compounds in the development of new materials for optical applications (Mary et al., 2020).
Potential Antimicrobial and Antifungal Activities
Research on tetrahydrobenzothieno derivatives has indicated their possible antimicrobial and antifungal applications. Compounds within this class have shown activity against various microbial strains, suggesting their potential as new antimicrobial agents (Soliman et al., 2009).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-fluorobenzaldehyde with 2-aminothiophenol to form 3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-one. This intermediate is then reacted with N-(4-methylbenzyl)acetamide in the presence of a coupling agent to form the final product.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-aminothiophenol", "N-(4-methylbenzyl)acetamide", "coupling agent" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2-aminothiophenol in the presence of a base to form 3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-one.", "Step 2: Reaction of the intermediate from step 1 with N-(4-methylbenzyl)acetamide in the presence of a coupling agent to form the final product.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |
| 902295-34-5 | |
Molecular Formula |
C27H22FN3O3S |
Molecular Weight |
487.55 |
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C27H22FN3O3S/c1-17-6-8-18(9-7-17)14-29-23(32)16-30-24-21-4-2-3-5-22(21)35-25(24)26(33)31(27(30)34)15-19-10-12-20(28)13-11-19/h2-13H,14-16H2,1H3,(H,29,32) |
InChI Key |
DTWXABAASWWIGM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclopentanecarboxamide](/img/structure/B2386429.png)
![2-((2-oxo-2-phenylethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2386430.png)
![Tert-butyl (4-ethynylbicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B2386431.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide](/img/structure/B2386434.png)



![N-(cyanomethyl)-2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxamide](/img/structure/B2386440.png)
![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide](/img/structure/B2386441.png)


![N-isobutyl-5-(1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide](/img/structure/B2386448.png)
![1-butyl-4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2386449.png)
